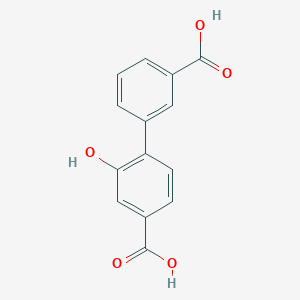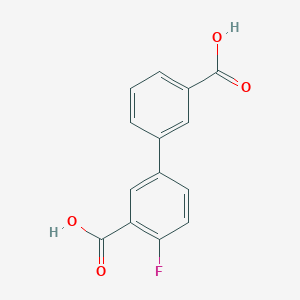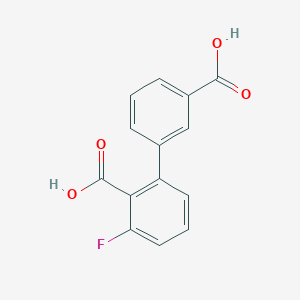
3-(3-Aminocarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminocarbonylphenyl)-5-trifluoromethylbenzoic acid, also known as 3-Aminocarbonyl-5-trifluoromethylbenzoic acid (AC-TFMB), is a chemical compound belonging to the class of carboxylic acids. It is an important precursor in the synthesis of various pharmaceuticals, such as antifungal drugs, and is used in the synthesis of other compounds such as polymers. AC-TFMB is a white crystalline powder that is soluble in water and organic solvents. It is a strong acid and has a pKa of 0.5.
科学的研究の応用
AC-TFMB is a versatile compound that has a variety of applications in scientific research. It has been used in the synthesis of polymers and other compounds, and has been used as a building block in the synthesis of antifungal drugs. Additionally, AC-TFMB has been used in the synthesis of organic semiconductors and in the synthesis of organic dyes. It has also been used as a catalyst in the synthesis of polymers, and in the synthesis of polymers with improved properties.
作用機序
The mechanism of action of AC-TFMB is not well understood. However, it is believed that the compound functions as a proton donor, donating protons to other molecules in order to facilitate their reaction. Additionally, it is believed that the compound may also act as a Lewis acid, accepting electrons from other molecules in order to facilitate their reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of AC-TFMB are not well understood. However, it is believed that the compound may have a variety of effects on the body, such as affecting enzyme activity and protein structure. Additionally, it is believed that the compound may have an effect on the immune system, as well as on the nervous system.
実験室実験の利点と制限
AC-TFMB has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. Additionally, it is a strong acid and has a low pKa, which makes it useful for synthesizing compounds with low pKa values. However, AC-TFMB is a strong acid and can cause skin irritation if it comes into contact with skin. Additionally, it can be toxic if inhaled or ingested.
将来の方向性
There are several potential future directions for the use of AC-TFMB in scientific research. One potential direction is the use of the compound as a catalyst in the synthesis of polymers with improved properties. Additionally, the compound could be used in the synthesis of organic semiconductors, organic dyes, and other compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, the compound could be used in the development of new antifungal drugs.
合成法
AC-TFMB can be synthesized from the reaction of 3-aminobenzoic acid with trifluoromethylbenzoyl chloride in the presence of a base, such as potassium carbonate. The reaction of the two compounds results in the formation of the desired product, AC-TFMB, as well as other by-products. The reaction is typically carried out in a solvent such as dichloromethane or chloroform.
特性
IUPAC Name |
3-(3-carbamoylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)12-6-10(5-11(7-12)14(21)22)8-2-1-3-9(4-8)13(19)20/h1-7H,(H2,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOSLWFLCSMQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689885 |
Source


|
| Record name | 3'-Carbamoyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-27-4 |
Source


|
| Record name | 3'-Carbamoyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














